molecular formula C6H7F3N2O B2475334 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol CAS No. 185853-85-4

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol

Cat. No.: B2475334
CAS No.: 185853-85-4
M. Wt: 180.13
InChI Key: LCGDQQZYWOMJAW-UHFFFAOYSA-N
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Description

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol is an organic compound with the molecular formula C6H7F3N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with ethylene oxide or ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a trifluoromethyl group and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c7-6(8,9)5-4(1-2-12)3-10-11-5/h3,12H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGDQQZYWOMJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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